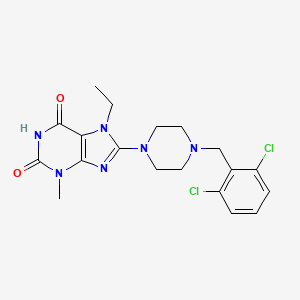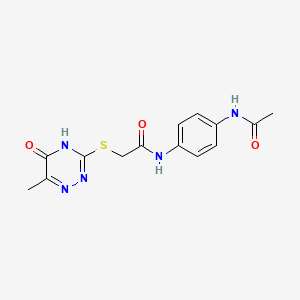![molecular formula C12H19N3O2 B2659950 tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate CAS No. 1935900-29-0](/img/structure/B2659950.png)
tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate is an intriguing organic compound featuring a fused ring system. It's composed of a pyrazole and azepine ring, providing a unique molecular structure that offers various reactive sites, paving the way for numerous chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a series of organic reactions starting from commercially available precursors. The synthetic pathway generally involves the formation of the pyrazole ring followed by the fusion with the azepine structure. Specific catalysts and solvents are used to optimize the yield and purity of the final product.
One of the typical synthetic routes may start with a cyclization reaction of an appropriate dicarbonyl compound with hydrazine, forming the pyrazole core. This intermediate then undergoes subsequent reactions to form the azepine ring. Industrial Production Methods:
Industrial-scale production often utilizes continuous flow reactors to maintain consistent reaction conditions. Solvent choice, temperature control, and catalyst selection are crucial to scale the reaction efficiently while ensuring safety and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate can undergo oxidation reactions, typically transforming the tert-butyl group into a more reactive moiety.
Reduction: Reduction reactions can alter the pyrazole and azepine rings, allowing for the modification of the compound's electronic properties.
Substitution: Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed. Major Products Formed:
Depending on the reaction conditions and reagents used, major products can include derivatives with altered functional groups, modified ring structures, or different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
It serves as a starting material for synthesizing more complex molecules, utilized in the study of reaction mechanisms and novel synthesis pathways. Biology and Medicine:
Its unique structure makes it useful in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
Molecular Targets and Pathways:
The precise mechanism of action depends on the specific functionalization of the compound. In its various forms, it may interact with biological macromolecules, influencing pathways related to inflammation, cell signaling, or metabolic processes.
Comparación Con Compuestos Similares
Pyrazolines: Share the pyrazole ring but with different substituents or additional ring structures.
Azepines: Contain the seven-membered nitrogen-containing ring but lack the fused pyrazole system. Uniqueness:
The compound’s fused ring structure endows it with unique chemical properties not seen in simple pyrazoles or azepines, making it a versatile scaffold for developing new functional molecules.
This detailed exploration of tert-Butyl 4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(2H)-carboxylate showcases its synthesis, reactivity, and wide-ranging applications in scientific research and industry. Whether for a research paper or a deeper understanding of its potential, this compound undoubtedly offers a wealth of opportunities for innovation and discovery.
Propiedades
IUPAC Name |
tert-butyl 4,6,7,8-tetrahydro-1H-pyrazolo[4,3-c]azepine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-4-5-10-9(8-15)7-13-14-10/h7H,4-6,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHJXZYMMSUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-phenethyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2659872.png)
![(E)-ethyl 2-(4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2659873.png)

![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2659875.png)

![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)
![1-(3-(Allyloxy)phenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)



![4-(carbamoylmethoxy)-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B2659886.png)
![1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B2659887.png)
